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This document provides a detailed protocol for the genetic transformation of the model legume
Medicago truncatula using Agrobacterium tumefaciens. The methodologies outlined are
compiled from established protocols and are intended to serve as a comprehensive guide for
stable transgene integration.

Introduction

Agrobacterium tumefaciens-mediated transformation is a widely used method for introducing
foreign DNA into plants. In Medicago truncatula, this technique is fundamental for functional
genomics, enabling the study of gene function through overexpression, knockdown, and gene
editing approaches. The protocols generally rely on the high regenerative capacity of specific
lines, such as R108 and Jemalong A17, and involve the co-cultivation of plant tissues with
Agrobacterium, followed by somatic embryogenesis and plant regeneration.[1][2][3]
Transformation efficiencies can reach up to 60% depending on the construct and selectable
marker used, with transgenic plants typically produced within 4-8 months.[4]

Experimental Protocols

This protocol is primarily based on the transformation of leaf explants from the highly
regenerable M. truncatula ecotype R108.[1][2][4] Variations for other ecotypes and explants are
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also noted.

Plant Material and Seed Sterilization

» Seed Scarification and Sterilization: To break dormancy and sterilize the seeds, immerse
Medicago truncatula seeds in concentrated sulfuric acid for 8-10 minutes.[5]

e Washing: Thoroughly wash the seeds 5 times with sterile distilled water to remove any
residual acid.[5]

e Germination: Place approximately 15 scarified and sterilized seeds on Murashige and Skoog
(MS) medium supplemented with 30 g/L sucrose.[5] Incubate at 23°C with a 12/12 hour
light/dark cycle for 2-3 weeks to obtain sterile seedlings for explant preparation.[5]

Agrobacterium Preparation

o Agrobacterium Strain: Utilize Agrobacterium tumefaciens strains known to be effective for M.
truncatula transformation, such as EHA105 or AGL1.[6][7]

o Culture Initiation: Streak the Agrobacterium strain carrying the binary vector of interest on
solid YEB medium containing appropriate antibiotics for both the bacterial strain and the
binary vector. Incubate at 28°C for 2-3 days.

o Liquid Culture: Inoculate a single colony into liquid YEB medium with the same antibiotics
and grow overnight at 28°C with shaking (200 rpm) until the culture reaches an optical
density (OD600) of 0.5-1.0.

 Infection Medium Preparation: Harvest the bacterial cells by centrifugation (e.g., 2300 x g for
5 minutes).[5] Resuspend the pellet in infiltration medium (MS medium with 50 g/L sucrose, 2
g/L glucose, pH 5.3) to a final OD600 of 0.5-0.6.[5]

 Virulence Induction: Add acetosyringone to the bacterial suspension to a final concentration
of 200 uM and incubate at room temperature for at least 2 hours to induce the vir genes.[5]

Explant Preparation and Co-cultivation

o Explant Excision: Excise whole trifoliates or leaflets from 2-3 week-old sterile seedlings.[4]
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Infection: Immerse the leaf explants in the prepared Agrobacterium suspension for 20-30
minutes. Sonication can be applied during this step to enhance infection efficiency.[4]

Co-cultivation: Blot the explants on sterile filter paper to remove excess bacteria and place
them on a co-cultivation medium (e.g., SH3a) without antibiotics.[2][8] Incubate in the dark at
22-24°C for 2-3 days.[8] A visible halo of Agrobacterium growth around the explants is
expected.[2][8]

Selection and Regeneration

Callus Induction: Transfer the explants to a callus-inducing medium (e.g., SH3a) containing a
selective agent (e.g., kanamycin or hygromycin) and a bacteriostatic agent to inhibit
Agrobacterium overgrowth (e.g., Timentin or Augmentin).[2][5] Incubate in the dark for 2-6
weeks, with subcultures to fresh medium every 2 weeks.[5][8] During this phase, the leaf
explants will proliferate and form callus.[2][8]

Somatic Embryogenesis: Transfer the developing calli to a hormone-free medium (e.g., SH9)
and move them to a 12-hour photoperiod at 24°C.[8] Subculture every 3 weeks. Friable,
green calli will begin to form pre-embryos after 3-6 weeks on this medium.[8]

Embryo Maturation and Plantlet Development: True embryos will develop from the pre-
embryos around 20-30 days after transfer to the SH9 medium.[8]

Rooting and Acclimatization: Once plantlets have developed a sufficient shoot and root
system, transfer them to a rooting medium if necessary, and then acclimatize them in soil.

Data Presentation

Table 1: Composition of Media for Medicago truncatula Transformation
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Antibiotics/  Other
. Phytohorm .
Medium Base Selection Component pH
ones
Agents S
o 30 g/L
Germination MS salts and
) o - - Sucrose, 5.8
Medium vitamins
0.7% Agar
50 g/L
Sucrose, 2
Infiltration g/L Glucose,
) MS salts - - 5.3[5]
Medium 200 pM
Acetosyringo
ne
Kanamycin
(40 mg/L) or
4 mg/L 2,4-D, . 30 g/L
SH3a (Callus  SH salts and Hygromycin
] o 0.5 mg/L i Sucrose, 5.8
Induction) vitamins o (as required),
Kinetin ) 0.8% Agar
Augmentin
(800 mg/L)
Kanamycin
(40 mg/L) or
SH9 (Embryo ] 30 g/L
SH salts and Hygromycin
Development o - _ Sucrose, 5.8
vitamins (as required),
) _ 0.8% Agar
Augmentin
(400 mg/L)

Table 2: Key Quantitative Parameters in the Transformation Protocol
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Parameter Value Unit Stage
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Agrobacterium Culture ] ]
05-1.0 Bacterial Preparation
0OD600
Agrobacterium )
o 05-0.6 Infection
Infiltration OD600
Acetosyringone . .
i 200 uM Virulence Induction
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Callus Induction Selection &
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Experimental Workflow
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Caption: Workflow for Agrobacterium-mediated transformation of Medicago truncatula.
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Caption: Generalized mechanism of T-DNA transfer from Agrobacterium to the plant cell.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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